1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione
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Overview
Description
1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione is a complex organic compound that features a combination of piperazine, morpholine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione typically involves multi-step organic reactionsThe final step involves the formation of the ethane-1,2-dione moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone
- 5-(morpholin-4-ylmethyl)dehydrozingerone
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
Uniqueness
1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-22-6-8-24(9-7-22)21(28)20(27)17-14-25(18-5-3-2-4-16(17)18)15-19(26)23-10-12-29-13-11-23/h2-5,14H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGJAIXZQCMZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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